1-(Pyridin-2-YL)pentan-1-one is an organic compound with the molecular formula . It is classified as a ketone, specifically a ketone derivative where a pentan-1-one moiety is substituted with a pyridin-2-yl group. This compound is notable for its applications in organic synthesis and potential biological activities, making it a subject of interest in both chemistry and medicinal research .
The synthesis of 1-(Pyridin-2-YL)pentan-1-one can be achieved through several methods:
The choice of solvents, temperature, and pressure can significantly affect the efficiency of the synthesis process. For example, using an inert atmosphere during reactions helps prevent moisture interference, which is crucial for Grignard reagents.
1-(Pyridin-2-YL)pentan-1-one participates in various chemical reactions:
The mechanism of action of 1-(Pyridin-2-YL)pentan-1-one involves its interaction with biological macromolecules through hydrogen bonding and π-π interactions facilitated by the pyridinyl group. The ketone moiety acts as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles, potentially influencing cellular processes and functions .
Key chemical properties include:
1-(Pyridin-2-YL)pentan-1-one has several significant applications:
This compound's unique structure allows for diverse applications in scientific research, making it a valuable subject for ongoing studies in both chemistry and biology.
Pyridin-2(1H)-one derivatives represent a privileged scaffold in medicinal chemistry due to their unique hydrogen-bonding capabilities, serving as both hydrogen bond donors and acceptors within biological systems. This bifunctional character enables the formation of critical interactions with therapeutic targets, enhancing binding affinity and selectivity. The scaffold's five derivatizable positions allow extensive structural modifications to fine-tune physicochemical properties, including polarity, lipophilicity, and water solubility, making it exceptionally versatile for fragment-based drug design and biomolecular mimetics [1]. As bioisosteres, pyridinones effectively replace amides, pyridines, pyrimidines, and phenol rings while maintaining or improving target engagement. This is exemplified by kinase inhibitors where the pyridinone moiety forms key hydrogen bonds with hinge regions of kinases such as Met kinase, MAPK, and Bruton’s tyrosine kinase [1] [9].
The scaffold's balanced amphiphilic character facilitates membrane permeability while retaining aqueous solubility—a critical factor for oral bioavailability. This property is leveraged in CNS-active drugs where traversal of the blood-brain barrier is essential. Quantum chemical studies reveal that the pyridinone's resonance stabilization and dipole moment optimization (typically 3.5-4.5 Debye) enhance interactions with target proteins' electrostatic environments. These features underpin its presence in diverse therapeutic agents, including the antifungal ciclopirox, the iron chelator deferiprone, and the antineoplastic agent tazemetostat [1] .
Table 1: Therapeutic Applications of Pyridinone Derivatives in FDA-Approved Drugs
Compound | Therapeutic Category | Biological Target | Key Structural Feature |
---|---|---|---|
Milrinone | Cardiotonic | Phosphodiesterase 3 | 2-Methylpyridin-4-one |
Pirfenidone | Antifibrotic | TGF-β pathway | 5-Methyl-1-phenylpyridin-2-one |
Doravirine | Antiviral (HIV) | HIV-1 reverse transcriptase | 3-Chloro-5-cyanopyridin-2-one |
Tazemetostat | Antineoplastic | EZH2 methyltransferase | 4-((6,7-Dihydropyrano[3,4-c]pyridin-1(3H)-yl)methyl) derivative |
Ciclopirox | Antifungal | Cellular metal ion chelation | 6-Cyclohexyl-1-hydroxy-4-methylpyridin-2-one |
The therapeutic application of pyridinone scaffolds has evolved through three distinct phases. The first-generation compounds (1960s–1980s) emerged from empirical screening, exemplified by pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one), first synthesized in 1964 as a CNS stimulant. Early studies demonstrated its selective inhibition of dopamine and norepinephrine reuptake, with minimal serotonergic effects—a pharmacological profile later exploited in antidepressant development [5]. The second generation (1990s–2000s) leveraged rational design to optimize pharmacokinetics, yielding drugs like the anti-HIV agent doravirine, where pyridinone served as a superior bioisostere for purine rings, enhancing binding to reverse transcriptase while mitigating off-target effects [1] .
The current third-generation compounds integrate structural biology and computational methods. Pyridinone-based BACE1 inhibitors for Alzheimer’s disease exemplify this era, where the scaffold’s conformationally restricted hydrogen-bonding network targets catalytic aspartate residues (Asp32/Asp228) in β-secretase. This evolution reflects a paradigm shift from serendipitous discovery to structure-guided optimization, expanding into kinase modulators (e.g., imatinib analogs) and epigenetic regulators (e.g., tazemetostat) [1] [9]. Clinical milestones include pirfenidone’s 2014 FDA approval for idiopathic pulmonary fibrosis, validating pyridinone’s applicability in chronic fibrotic disorders.
Table 2: Historical Development of Pyridinone-Based Therapeutics
Era | Representative Agents | Therapeutic Advance | Design Strategy |
---|---|---|---|
1960s–1980s | Pyrovalerone | CNS stimulation, dopamine/norepinephrine reuptake inhibition | Empirical modification of phenethylamine scaffold |
1990s–2000s | Doravirine, Ciclopirox | Antiretroviral and broad-spectrum antifungal activity | Targeted bioisosteric replacement |
2010s–Present | Tazemetostat, Pirfenidone | Epigenetic regulation and antifibrotic effects | Structure-based drug design |
1-(Pyridin-2-YL)pentan-1-one (Valerophenone pyridin-2-yl derivative; CAS 7137-97-5) serves as a strategic model compound for probing monoamine transporter interactions. Its structural architecture features an aromatic recognition element (pyridine ring) linked to an aliphatic ketone chain—a configuration shared with pyrovalerone derivatives known to inhibit dopamine (DAT) and norepinephrine transporters (NET). Physicochemical profiling reveals moderate lipophilicity (logP ≈ 2.45, predicted), facilitating blood-brain barrier penetration, while the pyridine nitrogen (pKa ≈ 4.2) ensures partial protonation at physiological pH, enabling ionic interactions with transporter binding pockets [4] [6] [7].
Synthetic accessibility underpins its utility: the compound is efficiently prepared via Friedel-Crafts acylation of pyridine with valeroyl chloride (37% yield) or via Blaise reaction intermediates from nitriles and ethyl bromoacetate (~85% yield) [4] [6]. Structure-activity relationship (SAR) studies of analogs demonstrate that elongation of the alkyl chain (pentanone vs. propanone) enhances NET affinity by 3–5 fold, attributed to improved van der Waals contacts with hydrophobic subpockets. Enantiomeric resolution of related pyrovalerone analogs confirms stereoselective transporter inhibition, with (S)-isomers exhibiting superior potency (IC50 DAT = 18 nM vs. 220 nM for (R)-isomer) [5].
The compound’s significance extends to its role as a chemical precursor for neuroactive agents. Reductive amination yields pyrovalerone-like derivatives with enhanced DAT/NET selectivity (>100-fold over SERT), making it a versatile template for developing triple reuptake inhibitors or abuse-deterrent therapeutics. Current mechanistic studies focus on its interactions with NET (SLC6A2), a target implicated in pain, depression, and ADHD, leveraging molecular docking to simulate binding in the extracellular vestibule of human NET homology models [5] [10].
Table 3: Key Properties and Synthetic Routes for 1-(Pyridin-2-YL)pentan-1-one
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₃NO | Balanced carbon/nitrogen ratio for drug-like properties |
Boiling Point | 248.7°C at 760 mmHg | Thermal stability for synthetic manipulation |
LogP (Predicted) | 2.45 | Optimal for CNS penetration |
Synthetic Yield (Optimized) | 85% via Blaise reaction intermediate | Scalable synthesis for structural diversification |
pKa (Pyridine N) | ~4.2 | Tunable protonation state for target interactions |
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: